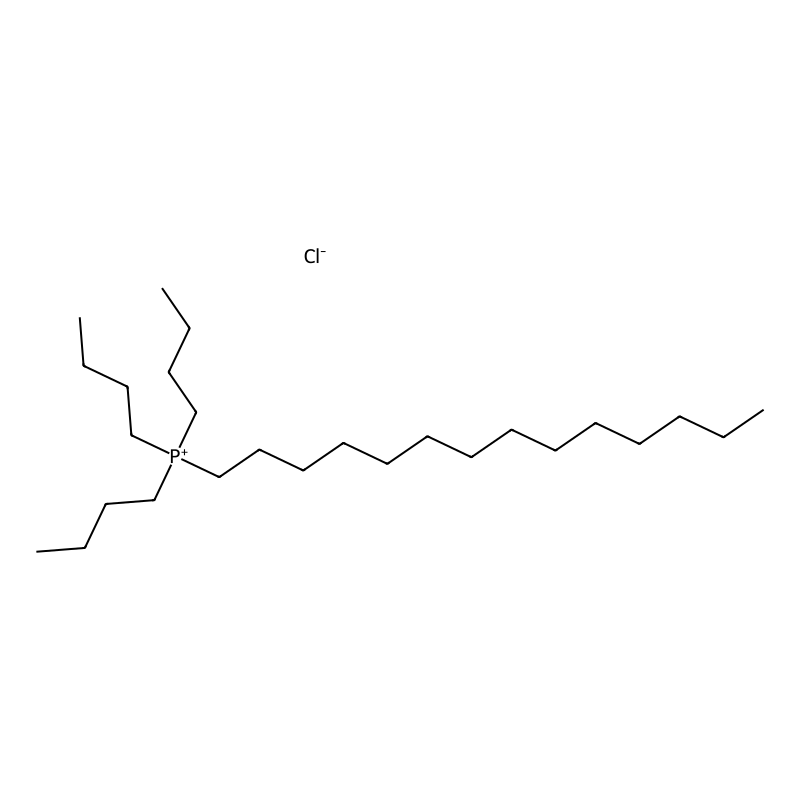

Tributyltetradecylphosphonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Iron Ore Flotation

Scientific Field: Mineral Processing

Application Summary: Tributyltetradecylphosphonium Chloride (TTPC) is used as a novel and efficient cationic surfactant for cationic reverse flotation separation of quartz from magnetite.

Methods of Application: The first-principles density functional theory calculations, Zeta potential measurements, and adsorption isotherm measurements were used to predict that TTPC may be a promising collector that is better than dodecyl triethyl ammonium chloride (DTAC).

Integrated Leaching and Separation of Metals

Scientific Field: Solvometallurgy

Application Summary: The mixture of the hydrophilic tributyltetradecyl phosphonium ( [P 44414 ]Cl) ionic liquid with acetic acid (CH 3 COOH) is used for the integrated leaching and separation of metals.

Methods of Application: The aqueous phase diagram for the mixture of the hydrophilic tributyltetradecyl phosphonium ( [P 44414 ]Cl) ionic liquid with acetic acid (CH 3 COOH) is determined, and the temperature dependency of the biphasic region established.

Results or Outcomes: The solubility of various metal oxides in the anhydrous [P 44414 ]Cl + CH 3 COOH system was determined, with the system presenting a good selectivity for CoO.

Tributyltetradecylphosphonium chloride is a quaternary ammonium compound with the chemical formula C26H56ClP. It consists of a tetradecyl alkyl chain and three butyl groups attached to a phosphorus atom, making it a member of the phosphonium family. This compound is characterized by its high lipophilicity and ability to act as a surfactant, which contributes to its effectiveness in various applications, particularly in biocidal formulations and as an antimicrobial agent .

- Toxicity: Information on the specific toxicity of TTPC is scarce. However, due to its cationic nature, it might exhibit some cytotoxicity (toxic to cells).

- Biodegradability: Studies suggest that TTPC might have limited biodegradability, raising environmental concerns.

- Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of various derivatives.

- Hydrolysis: In aqueous environments, tributyltetradecylphosphonium chloride can hydrolyze, although it is relatively stable under neutral conditions.

- Complexation: It can form complexes with metal ions, which can enhance its biocidal properties .

Tributyltetradecylphosphonium chloride exhibits significant biological activity, particularly as a non-oxidizing biocide. It has been studied for its effectiveness in controlling biofouling in reverse osmosis membranes and other water treatment processes. Its mode of action includes disrupting microbial cell membranes, leading to cell lysis and death . Additionally, it has shown potential against various bacterial strains, making it valuable in industrial applications where microbial growth control is critical.

The synthesis of tributyltetradecylphosphonium chloride typically involves the reaction of tributylphosphine with tetradecyl chloride in the presence of a solvent such as dimethylformamide. The reaction is conducted at elevated temperatures (around 150°C) under nitrogen atmosphere to prevent oxidation. The process yields a mixture that is subsequently cooled and filtered to obtain the desired product .

General Reaction Scheme- Reactants: Tributylphosphine + Tetradecyl chloride

- Solvent: Dimethylformamide

- Conditions: Heat (150°C), nitrogen atmosphere

- Product: Tributyltetradecylphosphonium chloride

Tributyltetradecylphosphonium chloride has diverse applications:

- Biocide in Water Treatment: Used to prevent biofouling in reverse osmosis systems and other water purification methods.

- Surfactant: Employed in formulations requiring surface-active agents.

- Antimicrobial Agent: Utilized in various industries for its ability to inhibit microbial growth on surfaces and materials .

- Chemical Intermediate: Acts as a precursor for synthesizing other phosphonium compounds.

Studies have shown that tributyltetradecylphosphonium chloride interacts effectively with microbial membranes, leading to enhanced antimicrobial activity. Its interactions with different bacterial strains have been documented, indicating its potential use in various environmental and industrial settings. Furthermore, research has explored its compatibility with other biocides and surfactants, highlighting its role in multi-component formulations for improved efficacy against biofouling .

Several compounds share structural similarities with tributyltetradecylphosphonium chloride. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | Quaternary ammonium compound | Commonly used as a phase transfer catalyst |

| Dodecyltrimethylammonium bromide | Quaternary ammonium surfactant | Often used in detergents and emulsifiers |

| Hexadecyltrimethylammonium bromide | Quaternary ammonium surfactant | Known for its antimicrobial properties |

Uniqueness of Tributyltetradecylphosphonium Chloride

Tributyltetradecylphosphonium chloride stands out due to its specific combination of long-chain alkyl groups and phosphonium functionality, which enhances its biocidal properties compared to other similar compounds. Its ability to operate effectively in aqueous environments while maintaining stability makes it particularly useful for water treatment applications .

Tributyltetradecylphosphonium chloride belongs to the quaternary phosphonium salt family, characterized by its distinctive phosphorus-centered cationic structure with four organic substituents. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, formally designated as tributyltetradecylphosphonium chloride, while the Chemical Abstracts Service classification identifies it as phosphonium, tributyltetradecyl-, chloride (1:1). The molecular formula C₂₆H₅₆ClP accurately represents the compound's composition, encompassing three butyl groups, one tetradecyl chain, and a chloride anion.

The compound's registry maintains consistency across multiple databases, with the Chemical Abstracts Service number 81741-28-8 serving as the primary identifier. European Inventory of Existing Commercial Chemical Substances classification assigns the number 279-808-2, facilitating regulatory compliance and international trade documentation. Alternative nomenclature includes tetradecyltributylphosphonium chloride, tributyl tetradecyl phosphonium chloride, and tri-n-butyl tetradecyl phosphonium chloride, reflecting variations in systematic naming conventions adopted by different scientific communities.

The structural complexity of tributyltetradecylphosphonium chloride emerges from its asymmetric substitution pattern, where three shorter butyl chains (C₄H₉) combine with one significantly longer tetradecyl chain (C₁₄H₂₉). This asymmetric architecture contributes to the compound's unique amphiphilic character, enabling distinctive self-organization behaviors observed in advanced materials applications. The chloride anion provides charge neutrality while maintaining relatively weak coordination, facilitating anion exchange reactions essential for synthetic versatility.

Historical Development and Synthesis Evolution

The development of tributyltetradecylphosphonium chloride synthesis represents a significant milestone in quaternary phosphonium salt chemistry, building upon foundational work in ionic liquid research established during the late twentieth century. Historical progression in phosphonium-based ionic liquids gained momentum following the recognition that these compounds offered superior thermal stability compared to their imidazolium counterparts, particularly in high-temperature applications. The emergence of phosphonium ionic liquids as an important subclass occurred during the expansion period of ionic liquid research, when scientists began exploring alternatives to traditional imidazolium-based systems.

Contemporary synthesis methodologies for tributyltetradecylphosphonium chloride utilize advanced organic chemistry techniques, with patent documentation from 2013 describing a comprehensive three-step process involving 1-chlorotetradecane, tributylphosphine, and N,N-dimethylformamide as primary reactants. The synthetic protocol operates under nitrogen atmosphere protection at temperatures ranging from 148-152°C, with reaction times extending 11-12 hours to ensure complete conversion. This methodology represents a significant advancement over earlier quaternary phosphonium salt synthesis techniques, which often suffered from incomplete reactions and challenging purification procedures.

The evolution of synthesis techniques demonstrates remarkable improvements in yield efficiency and product purity. Modern methodologies achieve reaction yields exceeding 90% through optimized molar ratios: 1-chlorotetradecane (21-23%), tributylphosphine (17-19%), and N,N-dimethylformamide (60%). Post-reaction purification involves filtration under reduced pressure, followed by hexane extraction for impurity removal and vacuum drying at 55-60°C. These developments contrast markedly with historical synthesis approaches that relied on less efficient methodologies and produced lower-purity products.

Recent innovations in quaternary phosphonium salt synthesis have introduced alternative approaches utilizing phosphine oxides as electrophilic partners with Grignard reagents as nucleophiles. This inverse reactivity approach addresses traditional limitations associated with slow kinetics and limited availability of parent phosphines, enabling broader synthetic accessibility for quaternary phosphonium compounds. Such methodological advances suggest continued evolution in tributyltetradecylphosphonium chloride synthesis, potentially improving cost-effectiveness and environmental sustainability.

Significance in Ionic Liquid Research

Tributyltetradecylphosphonium chloride occupies a pivotal position within ionic liquid research due to its exceptional thermal stability and unique phase behavior characteristics. Phosphonium ionic liquids, characterized by the general formula [PR₄]⁺, demonstrate superior electrochemical stability compared to many alternative ionic liquid families, making them particularly valuable for high-temperature applications and electrochemical media. The compound's significance extends beyond basic ionic liquid properties to encompass advanced phenomena such as liquid-liquid phase transitions, which represent cutting-edge research in materials science.

Recent investigations have revealed that quaternary phosphonium-based ionic liquids, including tributyltetradecylphosphonium chloride, exhibit first-order liquid-liquid phase transitions resulting from ion self-organization. This phenomenon, where supercooled liquids transform between different structural states while maintaining fluidity, represents a rare occurrence in ionic systems and positions these compounds at the forefront of fundamental research. The amphiphilic nature of phosphonium cations facilitates the formation of nonpolar local domains, creating heterogeneous microstructures that contribute to these unique phase behaviors.

The compound's role in ionic liquid research extends to practical applications where traditional ionic liquids face limitations. Phosphonium ionic liquids generally exhibit lower density than water, providing advantageous properties for product post-treatment steps involving aqueous layers containing inorganic salt by-products. This characteristic, combined with high thermal stability, positions tributyltetradecylphosphonium chloride as an ideal candidate for phase transfer catalysis, high-temperature polymer reactions, and specialized electrochemical applications.

Contemporary research emphasizes the relationship between alkyl chain length and mesoscale organization in phosphonium ionic liquids, with tributyltetradecylphosphonium chloride serving as a model compound for understanding these structure-property relationships. The asymmetric substitution pattern, featuring three shorter butyl chains and one extended tetradecyl chain, provides an optimal balance for promoting nano-organization while maintaining favorable transport properties. This structural configuration contributes to the compound's unique position in ionic liquid research, where precise control of molecular architecture enables tailored material properties.

Overview of Research Applications and Scientific Importance

The scientific importance of tributyltetradecylphosphonium chloride extends across multiple research domains, with particularly significant contributions to biofouling control, materials science, and separation technologies. In biofouling applications, the compound demonstrates exceptional efficacy as a non-oxidizing biocide for reverse osmosis processes, where traditional oxidizing biocides may damage membrane materials. Research investigations confirm that concentrations of 20-40 milligrams per liter exhibit potent antimicrobial and antibiofilm properties, while membrane compatibility studies reveal no morphological or chemical damage to reverse osmosis membranes at concentrations up to 100,000 milligrams per liter.

Materials science applications leverage the compound's unique surface modification capabilities, particularly in the development of slippery, superhydrophilic surfaces through polymer infusion techniques. Research demonstrates successful infusion of roughened poly(vinyl chloride) substrates with phosphonium ionic liquids, creating advanced surface materials with tailored wetting properties. These applications showcase the compound's versatility in creating functional materials that combine ionic liquid properties with polymer substrates, opening new avenues for advanced materials development.

Separation science represents another critical application domain, where tributyltetradecylphosphonium chloride enables innovative aqueous biphasic systems for selective metal separation. Published research documents successful applications in manganese, cobalt, and nickel separation processes, as well as integrated production and separation of furfural using acidic-based aqueous biphasic systems. These applications demonstrate the compound's ability to facilitate environmentally sustainable separation processes while maintaining high selectivity and efficiency.

The compound's regulatory recognition further underscores its scientific importance, with Health Canada's Pest Management Regulatory Agency proposing registration for microbial slime control in enhanced oil recovery systems and fracturing fluid systems. This regulatory assessment acknowledges the compound's demonstrated efficacy while confirming acceptable environmental and health risk profiles under approved usage conditions. The comprehensive regulatory evaluation encompasses environmental fate assessments, demonstrating that tributyltetradecylphosphonium chloride exhibits immobile characteristics with minimal groundwater contamination potential.

Current research trends indicate expanding applications in battery recycling, electrochemical systems, and advanced separation technologies, positioning tributyltetradecylphosphonium chloride as a versatile platform compound for emerging technologies. The combination of thermal stability, chemical compatibility, and unique phase behavior characteristics ensures continued relevance in evolving scientific applications, while ongoing research continues to reveal new potential applications across diverse technological domains.

Chemical Formula (C₂₆H₅₆ClP) and Molecular Weight (435.15)

Tributyltetradecylphosphonium chloride is a quaternary phosphonium salt with the molecular formula C₂₆H₅₆ClP and a molecular weight of 435.15 g/mol [1] [2]. The compound consists of a central phosphorus atom bonded to three butyl chains and one tetradecyl chain, forming the cationic portion, with a chloride anion providing charge balance [3]. This specific molecular composition gives the compound its distinctive physicochemical properties that make it suitable for various applications [4]. The molecular structure follows the general pattern of quaternary phosphonium salts, where the phosphorus atom bears a positive charge and is tetrahedrally coordinated to four alkyl groups [5].

Structural Characterization and Conformation

The molecular structure of tributyltetradecylphosphonium chloride features a central phosphorus atom in a tetrahedral configuration, with the four alkyl chains extending outward [6]. The three butyl chains (C₄H₉) are relatively short compared to the longer tetradecyl chain (C₁₄H₂₉), creating an asymmetric distribution around the phosphorus center [7]. This asymmetry influences the packing arrangement in the solid state and contributes to the compound's physical properties [8]. The tetrahedral geometry around the phosphorus atom is characteristic of quaternary phosphonium compounds, with bond angles approximating 109.5° [9]. The alkyl chains can adopt various conformations due to rotation around carbon-carbon single bonds, leading to flexibility in the overall molecular structure [1].

Ionic Nature and Charge Distribution

Tributyltetradecylphosphonium chloride exhibits a distinct ionic character, with the phosphonium cation carrying a positive charge localized primarily on the phosphorus atom [9] [10]. The positive charge on the phosphorus atom in the tributyltetradecylphosphonium cation (TTP⁺) is more concentrated compared to analogous ammonium compounds, making it a stronger cationic center [9]. Computational studies using density functional theory have shown that the phosphonium head group P⁺(C₄H₉)₃ carries a significant positive charge, which contributes to its strong electrostatic interactions with negatively charged species [10]. The chloride counterion balances this positive charge, resulting in an overall neutral compound [1]. The charge distribution within the molecule plays a crucial role in determining its interactions with solvents, surfaces, and other chemical species [9].

Physical Properties

Melting Point (41-44°C) and Phase Behavior

Tributyltetradecylphosphonium chloride has a melting point in the range of 41-44°C, which classifies it as a solid at room temperature but with a relatively low melting point compared to inorganic salts [11] [7]. Some sources report a slightly higher melting point of 45°C, which may be attributed to variations in sample purity [2] [12]. The compound transitions from a crystalline solid to a liquid state upon heating above its melting point, with no observable glass transition temperature reported in the literature for this specific compound [7]. The relatively low melting point is characteristic of quaternary phosphonium salts with long alkyl chains, as the van der Waals interactions between these chains are weaker than the ionic interactions in traditional inorganic salts [8].

Density and Viscosity Characteristics

The density of tributyltetradecylphosphonium chloride is reported to be in the range of 0.98-1.00 g/cm³ at 20°C, making it slightly less dense than water [13]. While specific viscosity data for the pure compound is limited in the literature, related phosphonium ionic liquids typically exhibit relatively high viscosities due to their ionic nature and long alkyl chains [14]. For instance, the viscosity of a 50% aqueous solution of tributyltetradecylphosphonium chloride has been reported to be in the range of 55-65 mm²/s at 25°C, indicating that the pure compound would have an even higher viscosity [13]. The viscosity characteristics are influenced by the strong electrostatic interactions between the phosphonium cation and chloride anion, as well as the van der Waals interactions between the alkyl chains [15].

Thermal Stability Parameters

Tributyltetradecylphosphonium chloride demonstrates moderate thermal stability, with decomposition typically beginning at temperatures significantly above its melting point [15]. While specific thermal decomposition data for tributyltetradecylphosphonium chloride is limited, studies on similar phosphonium salts indicate that the onset of thermal decomposition is influenced by several factors, including heating rate, atmosphere (inert or oxidizing), and the presence of impurities [15] [16]. Quaternary phosphonium salts generally exhibit higher thermal stability compared to their ammonium counterparts due to the absence of β-hydrogen atoms that can participate in Hofmann elimination reactions [15]. The thermal stability of phosphonium salts is also significantly affected by the counterion, with chloride salts typically showing lower thermal stability compared to those with more stable anions such as bis(trifluoromethylsulfonyl)imide [16].

Surface-Active Properties

Surface Tension Reduction Capabilities

Tributyltetradecylphosphonium chloride exhibits significant surface-active properties, functioning effectively as a cationic surfactant [17]. The compound can substantially reduce the surface tension of water due to its amphiphilic structure, with the hydrophilic phosphonium head group and hydrophobic alkyl chains [17] [18]. Studies have shown that at concentrations of 4000 ppm, tributyltetradecylphosphonium chloride can significantly reduce the interfacial tension between water and oil phases, demonstrating its effectiveness as a surface-active agent [17]. The surface tension reduction capability is attributed to the adsorption of the phosphonium cations at the air-water interface, with the hydrophobic alkyl chains oriented away from the water phase [19]. This arrangement disrupts the hydrogen bonding network of water at the surface, resulting in a decrease in surface tension [20].

Interfacial Phenomena in Multi-phase Systems

In multi-phase systems, tributyltetradecylphosphonium chloride demonstrates remarkable interfacial activity, particularly at oil-water interfaces [17]. Research has shown that a formulation containing 4000 ppm of tributyltetradecylphosphonium chloride, combined with 4 wt% sodium chloride and 5000 ppm sodium hydroxide, can reduce the interfacial tension between water and crude oil from 19.2 to 0.1 mN·m⁻¹ [17]. This dramatic reduction in interfacial tension facilitates the formation of microemulsions, which are thermodynamically stable dispersions of oil and water [21]. The interfacial behavior of tributyltetradecylphosphonium chloride is influenced by several factors, including concentration, temperature, pH, and the presence of other electrolytes [17]. The compound shows a greater affinity for water than for oil, even in the presence of high salt content, which leads to the formation of Winsor type I microemulsions that have low phase trapping and adsorption characteristics [17].

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the molecular structure of tributyltetradecylphosphonium chloride [22]. In ¹H NMR analysis, the compound typically shows characteristic signals for the methylene protons adjacent to the phosphorus atom (P-CH₂-) at approximately 2.0-2.5 ppm, which appear as multiplets due to coupling with both the phosphorus atom and neighboring methylene groups [23]. The remaining methylene protons of the alkyl chains produce signals in the range of 1.2-1.8 ppm, while the terminal methyl groups appear as triplets around 0.8-0.9 ppm [24]. ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule, with the carbon atoms directly bonded to phosphorus showing characteristic doublets due to carbon-phosphorus coupling [23]. The carbon atoms of the alkyl chains produce signals in the range of 20-35 ppm, with the terminal methyl carbons appearing around 14 ppm [25]. The ³¹P NMR spectrum, though not explicitly mentioned in the outline, would show a single peak for the quaternary phosphorus atom, typically in the range of 30-40 ppm [26].

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to infrared spectroscopy for the structural characterization of tributyltetradecylphosphonium chloride [27]. Raman spectra of phosphonium salts typically show characteristic bands associated with P-C stretching vibrations in the range of 650-750 cm⁻¹, which are sensitive to the nature of the alkyl substituents [28]. The C-H stretching vibrations of the alkyl chains appear in the region of 2800-3000 cm⁻¹, with the methylene groups showing bands at slightly higher wavenumbers than the methyl groups [27]. Low-frequency Raman modes below 200 cm⁻¹ can provide information about the lattice vibrations and intermolecular interactions in the crystalline state [27]. These modes are particularly sensitive to polymorphic changes and can be used to distinguish between different solid-state forms of the compound [27]. Raman spectroscopy is especially valuable for studying the conformational changes of the alkyl chains as a function of temperature, providing insights into the phase behavior of the compound [28].

Other Analytical Techniques for Structure Elucidation

Beyond NMR and Raman spectroscopy, several other analytical techniques are employed for the comprehensive structural elucidation of tributyltetradecylphosphonium chloride [29]. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), can confirm the molecular weight and provide information about fragmentation patterns [30]. X-ray crystallography, when single crystals are available, provides definitive information about the three-dimensional structure, bond lengths, bond angles, and packing arrangement in the solid state [31]. Infrared spectroscopy complements Raman spectroscopy by revealing vibrational modes that may not be Raman-active, such as those associated with the P⁺-Cl⁻ ionic interaction [32]. Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provide information about phase transitions and thermal stability [16]. Additionally, computational methods such as density functional theory (DFT) calculations can predict spectroscopic properties and charge distributions, aiding in the interpretation of experimental data [10].

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₆H₅₆ClP | [1] [2] |

| Molecular Weight | 435.15 g/mol | [1] [3] |

| Melting Point | 41-44°C (some sources report 45°C) | [11] [2] [12] |

| Density | 0.98-1.00 g/cm³ at 20°C | [13] |

| Viscosity (50% solution) | 55-65 mm²/s at 25°C | [13] |

| Surface Tension Reduction | Reduces water-oil interfacial tension from 19.2 to 0.1 mN·m⁻¹ at 4000 ppm | [17] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [12] |

| Storage Conditions | Inert atmosphere, room temperature | [12] |

| Physical State | Solid at room temperature (white crystalline solid) | [5] [7] |

Conventional Preparation Routes

Tributyltetradecylphosphonium chloride is primarily synthesized through nucleophilic substitution reactions involving tertiary phosphines and alkyl halides. The most widely employed conventional method involves the direct reaction between tributylphosphine and 1-chlorotetradecane under thermal conditions [1] [2] [3].

The fundamental reaction proceeds via an SN2 mechanism:

$$ \text{P(C}4\text{H}9\text{)}3 + \text{C}{14}\text{H}{29}\text{Cl} \rightarrow [\text{P(C}4\text{H}9\text{)}3\text{C}{14}\text{H}{29}]^+\text{Cl}^- $$

In the conventional thermal synthesis, the reaction is typically conducted in dipolar aprotic solvents such as N,N-dimethylformamide at temperatures ranging from 140 to 180°C [1]. The process requires extended reaction times of 11 to 16 hours to achieve complete conversion. The reaction is carried out under inert atmosphere conditions, typically using nitrogen gas to prevent oxidation of the phosphine starting material [1] [4].

Alternative conventional approaches include the use of reflux conditions in aromatic solvents such as toluene, where the reaction mixture is heated at 145°C for 12 to 16 hours depending on the alkyl chain length of the chloroalkane [3]. The phosphine is typically supplied as a 50% solution in toluene to reduce flammability concerns, although this retards the reaction rate significantly [3].

Mechanistic studies have confirmed that the reaction follows a classical SN2 pathway, with the nucleophilic phosphorus center attacking the electrophilic carbon center of the alkyl halide, resulting in the formation of the quaternary phosphonium salt with inversion of configuration at the carbon center [5].

Chemical Reaction Parameters and Optimization

The optimization of reaction parameters for tributyltetradecylphosphonium chloride synthesis has been extensively studied to maximize yield and minimize reaction time while maintaining product quality [1] [3] [6].

Temperature Optimization: Temperature control represents a critical parameter in phosphonium salt synthesis. Studies have demonstrated that reaction temperatures between 148-152°C provide optimal conversion rates while minimizing side reactions [1]. Lower temperatures result in incomplete conversion and extended reaction times, while temperatures exceeding 180°C can lead to thermal decomposition of both reactants and products [6].

Stoichiometric Considerations: The molar ratio of reactants significantly influences both yield and purity. Optimal conditions typically employ a slight excess of the alkyl halide (1.1 molar equivalents) relative to the phosphine to ensure complete consumption of the more expensive phosphine reagent [3]. In industrial applications, molar ratios ranging from 17-23% 1-chlorotetradecane, 17-19% tributylphosphine, and 60% solvent have been successfully employed [1].

Solvent Effects: The choice of solvent dramatically affects reaction kinetics and selectivity. Dipolar aprotic solvents such as N,N-dimethylformamide provide the most favorable reaction environment, facilitating both the nucleophilic attack and stabilizing the resulting ionic product [1]. Alternative solvents including acetonitrile and dimethyl sulfoxide have also been successfully employed, though with modified reaction conditions [6].

Reaction Monitoring: Real-time monitoring of reaction progress can be achieved through 31P NMR spectroscopy, which provides clear distinction between the starting phosphine (chemical shift around -32 ppm) and the product phosphonium salt (chemical shift around +33 ppm) [7] [8].

Green Chemistry Approaches to Synthesis

Modern synthetic approaches to tributyltetradecylphosphonium chloride have increasingly focused on environmentally sustainable methodologies that reduce waste generation, energy consumption, and the use of hazardous materials [9] [10] [11].

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a highly effective green chemistry approach for phosphonium salt synthesis [11] [12] [13]. This methodology dramatically reduces reaction times from hours to minutes while often improving yields. Under microwave conditions, the synthesis can be completed in 1-2 minutes at temperatures of 120-180°C, achieving yields of 90-98% [11]. The enhanced reaction kinetics result from the direct heating of polar molecules in the reaction mixture, leading to more efficient energy transfer and reduced thermal gradients [11].

Solvent-Free Methodologies: Mechanochemical synthesis represents an innovative approach that completely eliminates the need for organic solvents [9]. Ball-milling techniques have been successfully applied to phosphonium salt formation, proceeding under ambient temperature conditions with reaction times of 2-6 hours. While yields are somewhat lower (70-85%) compared to conventional methods, the elimination of solvent waste and reduced energy requirements make this approach highly attractive from an environmental perspective [9].

Continuous Flow Processing: Flow chemistry methodologies offer significant advantages in terms of process intensification and waste reduction [14] [15]. Continuous stirred tank reactors (CSTR) have been successfully employed for phosphonium salt synthesis, providing better control over reaction parameters and enabling real-time optimization [16]. Flow processes typically achieve comparable yields to batch methods while offering superior scalability and reduced environmental impact [14].

Bio-Based Solvent Systems: Recent developments have explored the use of bio-derived solvents as replacements for traditional organic solvents in phosphonium salt synthesis [17]. These approaches utilize renewable feedstock-derived solvents, contributing to reduced environmental impact and improved sustainability metrics [17].

Purification Techniques and Quality Control

The purification of tributyltetradecylphosphonium chloride requires careful attention to remove residual starting materials, byproducts, and solvents while maintaining the integrity of the ionic product [1] [18].

Primary Purification Steps: Following completion of the synthesis, the crude reaction mixture undergoes vacuum filtration to remove the bulk solvent and any precipitated impurities [1]. This initial step typically achieves 80-90% purity. Subsequently, extraction with n-hexane is employed to remove organic impurities and unreacted chloroalkane, improving purity to 85-92% [1].

Advanced Purification Techniques: For applications requiring high purity, recrystallization from appropriate solvent systems can achieve purities of 95-99% [18]. Column chromatography using silica gel with various eluent systems has also been successfully employed, particularly for small-scale preparations [18]. Ion exchange techniques may be utilized when anion exchange is required, achieving purities of 85-95% [18].

Drying and Final Purification: Vacuum drying at controlled temperatures (55-60°C) for 3-4 hours represents the final purification step, removing residual solvents and moisture to achieve final purities of 98-99% [1]. The drying process must be carefully controlled to prevent thermal decomposition while ensuring complete solvent removal.

Quality Control Analytics: Comprehensive quality control requires multiple analytical techniques. 31P NMR spectroscopy provides definitive identification and purity assessment, with high-quality material showing greater than 97% purity [19]. Additional characterization includes melting point determination (target: 45°C), water content analysis by Karl Fischer titration (target: <1%), and thermal stability assessment by thermogravimetric analysis [20] [19].

Spectroscopic Characterization: Complete structural confirmation requires multinuclear NMR analysis. 1H NMR shows characteristic patterns for the butyl and tetradecyl chains, 13C NMR provides carbon framework confirmation, and 31P NMR confirms the phosphonium center formation [8] [21]. Mass spectrometry confirms the molecular ion peak at m/z 435.16 for the cation [8].

Scale-up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of tributyltetradecylphosphonium chloride presents numerous technical and economic challenges that require careful consideration [22] [23] [24].

Process Intensification: Industrial scale-up benefits significantly from process intensification strategies. Continuous flow processing offers particular advantages for large-scale production, providing consistent product quality, improved heat and mass transfer, and enhanced process control [14]. The ability to maintain precise temperature and residence time control in flow systems translates to more reproducible results at scale [14].

Equipment Considerations: Industrial synthesis requires specialized equipment capable of handling corrosive materials and elevated temperatures. Reaction vessels must be constructed from materials resistant to both the acidic conditions and the ionic product. Heating systems must provide uniform temperature distribution to prevent hot spots that could lead to decomposition [24].

Heat Management: The exothermic nature of the quaternization reaction requires careful heat management at industrial scale. Adequate cooling capacity and temperature control systems are essential to maintain reaction selectivity and prevent thermal runaway [25]. The heat of reaction can be utilized for process integration, improving overall energy efficiency [24].

Waste Stream Management: Industrial production generates significant waste streams that require environmentally responsible management. Solvent recovery systems are typically implemented to recycle N,N-dimethylformamide and other organic solvents, reducing both environmental impact and operating costs [22]. Aqueous waste streams require treatment to remove residual organics before disposal [23].

Quality Assurance at Scale: Large-scale production requires robust quality assurance protocols. In-line analytical monitoring using techniques such as real-time 31P NMR or infrared spectroscopy enables immediate detection of process deviations [24]. Statistical process control methods ensure consistent product quality across multiple production batches [23].

Economic Considerations: The phosphonium salt market is projected to reach 24.94 billion USD by 2031, with a compound annual growth rate of 5.77% [22]. This growth drives continued investment in production capacity and process optimization. Cost optimization focuses on raw material efficiency, energy minimization, and waste reduction [23].

Regulatory Compliance: Industrial production must comply with increasingly stringent environmental and safety regulations. This includes proper handling of volatile organic compounds, implementation of explosion-proof equipment for flammable materials, and adherence to occupational exposure limits [23]. Comprehensive environmental impact assessments are required for new production facilities [22].

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (43.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (51.28%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (51.28%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard